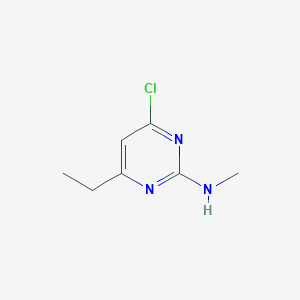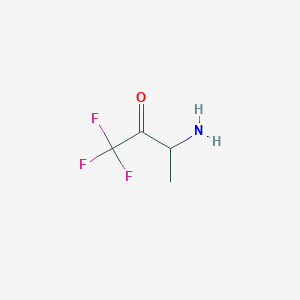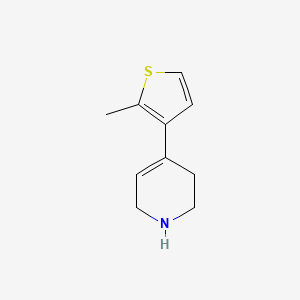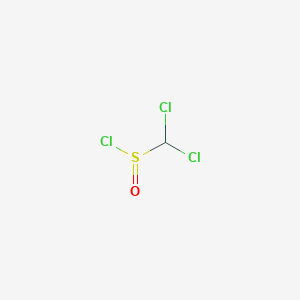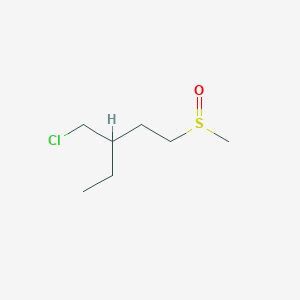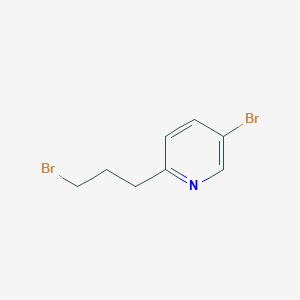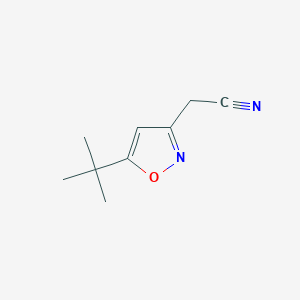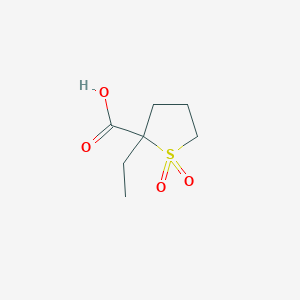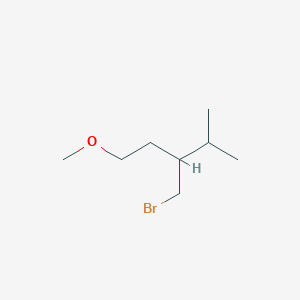
3-(Bromomethyl)-1-methoxy-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methoxy-4-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methoxy-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-methylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine and a suitable radical initiator remains the standard approach, with optimization of reaction parameters to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-methoxy-4-methylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed from the oxidation of the methoxy group.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-methoxy-4-methylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-methoxy-4-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1-methoxy-4-methylpentane
- 3-(Iodomethyl)-1-methoxy-4-methylpentane
- 3-(Bromomethyl)-1-ethoxy-4-methylpentane
Uniqueness
3-(Bromomethyl)-1-methoxy-4-methylpentane is unique due to the presence of both a bromomethyl group and a methoxy group on the same molecule. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The bromomethyl group is more reactive compared to its chloro and iodo counterparts, providing a balance between reactivity and stability.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methoxy-4-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
MIECWYFSCZXJPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



